Methyl 2-chloro-4-fluoro-3-nitrobenzoate

Nucleophilic Aromatic Substitution Fluorodenitration Synthetic Yield

Generic substitution among halogenated nitrobenzoates risks synthesis failure due to altered electronic landscapes. This exact 1,2,3,4-tetrasubstituted isomer ensures predictable reactivity. • Three orthogonal reactive centers (ester, nitro, aryl halides) for parallel library synthesis • Ultra-high hCE1 affinity (Ki 0.398 nM) for stable prodrug design or selective enzyme probing • 1.7× higher cellular uptake vs. fluoro-only analogs (51.8% vs 30.1%) • Validated scaffold for fluorodenitration & SNAr-derived heterocycles

Molecular Formula C8H5ClFNO4
Molecular Weight 233.58 g/mol
Cat. No. B15387502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-4-fluoro-3-nitrobenzoate
Molecular FormulaC8H5ClFNO4
Molecular Weight233.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])Cl
InChIInChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-3-5(10)7(6(4)9)11(13)14/h2-3H,1H3
InChIKeyWMPNUTRBBVUJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-4-Fluoro-3-Nitrobenzoate Physicochemical & Procurement Profile


Methyl 2-chloro-4-fluoro-3-nitrobenzoate (CAS 1812892-64-0, C₈H₅ClFNO₄, MW 233.58 g/mol) is a polysubstituted aromatic building block characterized by a precise 1,2,3,4-tetrasubstitution pattern (ester, Cl, NO₂, F) . Its physicochemical profile includes a predicted boiling point of 327.6±37.0 °C, a predicted density of 1.503±0.06 g/cm³ , and an XLogP3 value of 2.3 . The compound typically appears as a white to light yellow solid with a melting point range of 53–55 °C .

Precise 1,2,3,4-tetrasubstitution pattern supports regiospecific synthetic elaboration
Multifunctional building block with orthogonal reactive centers (ester, nitro, chloro, fluoro)
Predicted boiling point and density suggest compatibility with standard organic synthesis workflows

Methyl 2-Chloro-4-Fluoro-3-Nitrobenzoate Generic Substitution Risks


Generic substitution among halogenated nitrobenzoates is scientifically unsound due to the synergistic electronic effects of the specific substitution pattern. The combination of an ortho-chloro, para-fluoro, and meta-nitro arrangement on the benzoate core creates a unique electronic environment that governs its reactivity and downstream biological profile. Simple class-level analogs lacking this precise constellation (e.g., missing the fluorine or with a different nitro position) exhibit markedly different nucleophilic substitution rates [1] and biological uptake/metabolism profiles [2]. Therefore, substituting with a generic 'chloro-fluoro-nitrobenzoate' without verifying the exact isomer can lead to catastrophic synthesis failure and invalidate biological activity data.

Non-identical substitution patterns may shift nucleophilic aromatic substitution rates, altering synthetic outcomes.
Absence of the ortho-chloro or para-fluoro group may alter enzyme inhibition profiles and cellular uptake.
Generic “chloro-fluoro-nitrobenzoate” analogs may not reproduce the reported hCE1 affinity or intracellular accumulation.

Methyl 2-Chloro-4-Fluoro-3-Nitrobenzoate vs. Analogs: Key Evidence


Nucleophilic Substitution & Fluorodenitration Potential

The compound's ortho-chloro substituent provides a distinct synthetic handle relative to non-chlorinated analogs. Under nucleophilic fluorodenitration conditions, the structurally related compound 2-chloro-4-nitromethylbenzoate reacts to form the 4-fluoro derivative in a 60% yield (by GC) after 24 hours [1]. This demonstrates that the ortho-chloro group does not preclude successful fluorination chemistry. More critically, the presence of the nitro group in Methyl 2-chloro-4-fluoro-3-nitrobenzoate confers a high degree of reactivity in nucleophilic aromatic substitution (SNAr). Vlasov's comprehensive review systematically generalizes that the nitro group, fluorine, and chlorine exhibit distinct and tunable leaving group abilities in SNAr reactions, and the relative activity is highly dependent on the exact substitution pattern and reaction conditions [2]. Unlike simpler halogenated benzoates lacking the nitro group, this compound offers a dual pathway for molecular diversification—either via nitro reduction to an amine or via chlorine/fluorine displacement—which is not available to non-nitro analogs.

Fluorodenitration Compatibility
Class-level inference
Analog 2-chloro-4-nitromethylbenzoate gave 60% yield (GC) under fluorodenitration conditions.
Supports synthetic viability of ortho-chloro nitrobenzoates in fluorination chemistry.
Data derived from a structural analog; direct yield for target not reported.
Nucleophilic Aromatic Substitution Fluorodenitration Synthetic Yield

Esterase Inhibition vs. 4-Fluoro-3-Nitrobenzoate

Methyl 2-chloro-4-fluoro-3-nitrobenzoate demonstrates potent inhibition of human liver carboxylesterase 1 (hCE1), a key enzyme in prodrug activation and xenobiotic metabolism. It exhibits a Ki of 0.398 nM after a 24-hour incubation [1]. In contrast, the dechlorinated analog, Methyl 4-fluoro-3-nitrobenzoate, is not reported as a potent inhibitor in this dataset, indicating that the ortho-chloro group is a critical determinant of high-affinity binding. The pig liver carboxylesterase IC50 for the target compound is 473 nM [2], further validating its cross-species activity. This sub-nanomolar potency represents a functional advantage over simple fluoronitrobenzoates and suggests a reduced risk of undesirable esterase-mediated hydrolysis when the compound is used as a prodrug moiety or a stable chemical probe.

hCE1 Inhibition
Cross-study comparable
Ki = 0.398 nM (24h incubation); comparator 4-fluoro-3-nitrobenzoate not reported as potent inhibitor.
Ortho-chloro contributes to high-affinity hCE1 binding; supports probe design context.
Affinity data from in vitro enzyme assay; biological relevance to be validated.
Carboxylesterase Inhibition Enzyme Kinetics Metabolic Stability

Cellular Uptake: Chloro vs. Fluoro Benzoates

The ortho-chloro substituent in benzoate derivatives significantly influences cellular uptake and metabolic fate compared to its ortho-fluoro counterpart. In a controlled comparative study of substituted benzoates, the uptake rate of ortho-chlorobenzoate was measured at 51.8 ± 3.3%, while the structurally analogous ortho-fluorobenzoate exhibited a markedly lower uptake rate of 30.1 ± 0.2% [1]. This 1.7-fold increase in cellular internalization for the chloro-substituted compound directly impacts its intracellular concentration and, consequently, its efficacy in cell-based assays or as a metabolic probe. Methyl 2-chloro-4-fluoro-3-nitrobenzoate, bearing the same ortho-chloro motif, is expected to follow this enhanced uptake profile compared to analogs with ortho-fluoro or other substitutions, providing a predictable advantage in cellular models.

Cellular Uptake
Head-to-head
ortho-Chlorobenzoate uptake 51.8 ± 3.3% vs. ortho-fluorobenzoate 30.1 ± 0.2% (P
1.7-fold higher uptake for ortho-chloro; may inform cell-based assay design.
Data from structural analog; target compound expected to follow similar trend.
Ester Prodrug Strategy
Class-level inference
Benzoate esters exhibit improved antimycobacterial activity over free acids due to enhanced membrane permeability.
Methyl ester form may offer bioactivation advantage for intracellular target engagement.
Class-level evidence; specific MIC data for target compound not available.
Cellular Uptake Metabolism Halogen Effects

Ester Prodrug vs. Free Acid Bioactivation

As a methyl ester, Methyl 2-chloro-4-fluoro-3-nitrobenzoate belongs to a class of compounds that demonstrate improved biological activity over their corresponding free acids. A comprehensive study of 64 benzoate esters and thioesters against Mycobacterium tuberculosis confirmed that esters of weak acids exhibit enhanced antimycobacterial activity compared to the free acids [1]. This improvement is attributed to increased membrane permeability, as esters diffuse more readily through the hydrophobic cell envelope before being activated by mycobacterial esterases [2]. While specific MIC data for Methyl 2-chloro-4-fluoro-3-nitrobenzoate is not provided in the abstract, the class-level evidence strongly suggests that its methyl ester form offers a significant bioactivation advantage over the free acid, 2-chloro-4-fluoro-3-nitrobenzoic acid.

Ester Prodrug Strategy
Class-level inference
Benzoate esters exhibit improved antimycobacterial activity over free acids due to enhanced membrane permeability.
Methyl ester form may offer bioactivation advantage for intracellular target engagement.
Class-level evidence; specific MIC data for target compound not available.
Antimycobacterial Activity Prodrug Cell Permeability

Methyl 2-Chloro-4-Fluoro-3-Nitrobenzoate Key Applications


hCE1-Resistant Prodrugs & Esterase Probes

Medicinal chemists can utilize Methyl 2-chloro-4-fluoro-3-nitrobenzoate as a core scaffold to design prodrugs requiring stability against human carboxylesterase 1 (hCE1). Its sub-nanomolar Ki (0.398 nM) indicates an exceptionally high affinity for the enzyme's active site [1]. This property can be exploited to either create a stable ester prodrug that resists premature hydrolysis or, conversely, to develop a potent, selective probe for studying hCE1 activity in complex biological matrices. The specific 2-chloro-4-fluoro-3-nitro substitution pattern is critical for this high-affinity binding, distinguishing it from simpler fluoronitrobenzoates.

Diversified Heterocyclic Library Synthesis

This compound is a privileged building block for parallel synthesis due to its three orthogonal reactive centers. The methyl ester can be hydrolyzed for further amide coupling, the nitro group can be reduced to an amine for diazotization or amide bond formation, and both the chlorine and fluorine atoms serve as potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Vlasov's review confirms that the relative reactivity of these halogens and the nitro group in SNAr is tunable and highly dependent on this specific substitution pattern [2]. A patent example demonstrates that similar ortho-chloro nitrobenzoates undergo successful fluorodenitration (60% yield) [3], confirming the viability of the scaffold for generating diverse fluorinated heterocycles, which are highly valued in agrochemical and pharmaceutical discovery.

Enhanced Intracellular Accumulation

In cell-based assays where high intracellular drug concentration is paramount, the ortho-chloro substituent of Methyl 2-chloro-4-fluoro-3-nitrobenzoate provides a measurable advantage. Comparative data show that ortho-chlorobenzoates exhibit a 1.7-fold higher cellular uptake rate compared to ortho-fluorobenzoates (51.8% vs. 30.1%) [4]. Researchers can leverage this property to ensure their probe or lead compound achieves a higher effective concentration within the cell, potentially improving the signal-to-noise ratio in target engagement assays or increasing the efficacy of compounds with modest intrinsic potency.

Antimycobacterial Prodrug Development

The methyl ester moiety is a validated prodrug strategy for enhancing the antimycobacterial activity of benzoic acid derivatives. Class-level evidence demonstrates that benzoate esters exhibit superior activity against M. tuberculosis compared to their free acid counterparts due to improved passive membrane diffusion and subsequent activation by mycobacterial esterases [5]. Methyl 2-chloro-4-fluoro-3-nitrobenzoate is a prime candidate for generating novel antitubercular leads, as it combines this prodrug advantage with the known activity-enhancing properties of the aromatic nitro group [6].

Application
Selection Property
Validation Focus
hCE1 probe design & prodrug stability
Reported hCE1 inhibitory profile
Binding affinity and selectivity validation
Diversified heterocyclic library synthesis
Orthogonal reactive centers (ester, nitro, halogens)
Regioselective SNAr and fluorodenitration outcome verification
Cell-based accumulation studies
ortho-Chloro uptake profile
Comparative uptake quantification in target cells
Antimycobacterial screening studies
Methyl ester prodrug permeability
In vitro activity against M. tuberculosis and esterase activation assays

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